molecular formula C13H16ClNO B297820 1-(3-Chloro-4-methylbenzoyl)piperidine

1-(3-Chloro-4-methylbenzoyl)piperidine

Cat. No. B297820
M. Wt: 237.72 g/mol
InChI Key: CSHLGGLIKIPODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-methylbenzoyl)piperidine, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors, which are involved in a wide range of physiological processes, including pain sensation, inflammation, and immune response.

Mechanism of Action

1-(3-Chloro-4-methylbenzoyl)piperidine exerts its effects by binding to the cannabinoid receptors, which are located throughout the body. This compound has a high affinity for both the CB1 and CB2 receptors, which are involved in the regulation of pain sensation, inflammation, and immune response. 1-(3-Chloro-4-methylbenzoyl)piperidine acts as a full agonist of these receptors, meaning that it produces a maximal response when it binds to them.
Biochemical and Physiological Effects
1-(3-Chloro-4-methylbenzoyl)piperidine has been shown to have a wide range of biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain sensation and inflammation, as well as modulate immune function. 1-(3-Chloro-4-methylbenzoyl)piperidine has also been investigated for its potential neuroprotective effects, particularly in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-Chloro-4-methylbenzoyl)piperidine in lab experiments is its potency and selectivity for the cannabinoid receptors. This compound can produce a maximal response at relatively low concentrations, making it a useful tool for studying the physiological functions of these receptors. However, one of the limitations of using 1-(3-Chloro-4-methylbenzoyl)piperidine is its potential for off-target effects, particularly at higher concentrations.

Future Directions

There are many potential future directions for research on 1-(3-Chloro-4-methylbenzoyl)piperidine. One area of interest is the development of novel analogs with improved pharmacokinetic properties and reduced off-target effects. Another area of interest is the investigation of 1-(3-Chloro-4-methylbenzoyl)piperidine in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to elucidate the precise mechanisms of action of 1-(3-Chloro-4-methylbenzoyl)piperidine and its potential therapeutic applications.

Synthesis Methods

1-(3-Chloro-4-methylbenzoyl)piperidine is a synthetic compound that can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-(3-chloro-4-methylphenyl)propan-2-one with piperidine in the presence of a strong base, such as potassium hydroxide, to yield 1-(3-Chloro-4-methylbenzoyl)piperidine. The purity of the compound can be increased through recrystallization and chromatography techniques.

Scientific Research Applications

1-(3-Chloro-4-methylbenzoyl)piperidine has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and immunomodulatory effects in preclinical studies. 1-(3-Chloro-4-methylbenzoyl)piperidine has also been investigated for its potential use in the treatment of neurological disorders, such as multiple sclerosis, epilepsy, and Parkinson's disease.

properties

Product Name

1-(3-Chloro-4-methylbenzoyl)piperidine

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

(3-chloro-4-methylphenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C13H16ClNO/c1-10-5-6-11(9-12(10)14)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3

InChI Key

CSHLGGLIKIPODZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCCC2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCCC2)Cl

Origin of Product

United States

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